4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium
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Overview
Description
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is a chemical compound that combines the properties of 4-bromo-2,6-dimethylphenolate and tetraphenylphosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction can be carried out using bromine in the presence of a suitable solvent such as chloroform or methanol . The resulting 4-bromo-2,6-dimethylphenol can then be converted to its phenolate form by treatment with a base.
Tetraphenylphosphanium can be synthesized through the reaction of triphenylphosphine with an alkyl halide. The reaction conditions often involve the use of a polar aprotic solvent and a mild base to facilitate the formation of the tetraphenylphosphanium salt .
Industrial Production Methods
Industrial production of 4-bromo-2,6-dimethylphenolate involves large-scale bromination processes, often using automated systems to ensure consistency and safety. Tetraphenylphosphanium is produced through well-established methods involving the reaction of triphenylphosphine with alkyl halides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2,6-dimethylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium has several scientific research applications:
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug development.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenolate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. The tetraphenylphosphanium component can facilitate the transfer of phenolate ions in catalytic processes, enhancing the efficiency of reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: Similar in structure but lacks the tetraphenylphosphanium component.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium ion but lacks the phenolate component.
Uniqueness
4-Bromo-2,6-dimethylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate and tetraphenylphosphanium components, which provides distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
94230-95-2 |
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Molecular Formula |
C32H28BrOP |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C8H9BrO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(9)4-6(2)8(5)10/h1-20H;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
CJXRMXOXTARZRX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C)Br.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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